rel-(3aR,7aR)-5-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,4-c]pyridine
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Overview
Description
rel-(3aR,7aR)-5-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,4-c]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structural features, including a cyclopropylmethyl group and an octahydro-1H-pyrrolo[3,4-c]pyridine core
Preparation Methods
The synthesis of rel-(3aR,7aR)-5-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,4-c]pyridine involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-amino-β-nitrostyrenes and β′-acetoxy allenoates.
Catalysis: A P(NMe2)3-catalyzed [4 + 2] annulation reaction is employed to form the core structure of the compound.
Reduction and Hydroamination: The intermediate product undergoes a Zn/AcOH-mediated reduction, followed by hydroamination and isomerization to yield the final compound.
Industrial production methods for this compound are still under development, and further research is needed to optimize the process for large-scale production.
Chemical Reactions Analysis
rel-(3aR,7aR)-5-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rel-(3aR,7aR)-5-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of rel-(3aR,7aR)-5-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
rel-(3aR,7aR)-5-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,4-c]pyridine can be compared with other similar compounds, such as:
rel-(2S,3aR,7aS)-2-((1H-pyrazol-1-yl)methyl)-1-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,2-c]pyridine: This compound shares a similar core structure but differs in the substituents attached to the pyrrolo[3,4-c]pyridine ring.
(3aR,7aR)-rel-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one: This compound has a similar core structure but lacks the cyclopropylmethyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3aR,7aR)-5-(cyclopropylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-9(1)7-13-4-3-10-5-12-6-11(10)8-13/h9-12H,1-8H2/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNQMMJUPRUUGC-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC3CNCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]2[C@@H]1CNC2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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